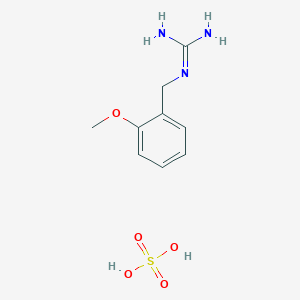![molecular formula C17H11FN2O4 B5049869 2-acetyl-3-[(3-fluorophenyl)imino]-7-nitro-1-indanone](/img/structure/B5049869.png)
2-acetyl-3-[(3-fluorophenyl)imino]-7-nitro-1-indanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyl-3-[(3-fluorophenyl)imino]-7-nitro-1-indanone, commonly known as Aurone, is a yellow-colored organic compound with a molecular formula C19H12FNO4. It is a synthetic compound that has been widely studied for its potential applications in various fields of science, including chemistry, biology, and medicine.
Mécanisme D'action
The mechanism of action of Aurone is not fully understood. However, it has been suggested that Aurone may act by inhibiting certain enzymes or proteins that are involved in various biological processes. It has also been suggested that Aurone may act by inducing apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Aurone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, Aurone has been found to exhibit anti-bacterial properties by inhibiting the growth of certain bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
Aurone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a fluorescent compound, which makes it useful for detecting metal ions in biological systems. However, Aurone also has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, Aurone can exhibit some toxicity towards certain cell types, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Aurone. One potential direction is the development of new synthesis methods that can improve the yield and purity of Aurone. Another potential direction is the study of Aurone's potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, the study of Aurone's potential use as an anti-cancer and anti-inflammatory agent could lead to the development of new therapeutic drugs.
Méthodes De Synthèse
The synthesis of Aurone involves the condensation reaction between 3-fluoroaniline and 2-acetyl-1-naphthol in the presence of a suitable catalyst. The reaction yields Aurone as a yellow solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
Aurone has been widely studied for its potential applications in various fields of science. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propriétés
IUPAC Name |
2-acetyl-3-(3-fluorophenyl)imino-7-nitroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O4/c1-9(21)14-16(19-11-5-2-4-10(18)8-11)12-6-3-7-13(20(23)24)15(12)17(14)22/h2-8,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDXOPRMVXIJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=NC2=CC(=CC=C2)F)C3=C(C1=O)C(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-fluorophenoxy)methyl]-N-(2-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5049792.png)
![ethyl 4-[(2-hydroxy-5-methylbenzyl)amino]benzoate](/img/structure/B5049795.png)
![1-[4-morpholinyl(phenyl)methyl]-2-naphthol](/img/structure/B5049817.png)


![10-(diphenylmethylene)-4-(1-naphthyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5049831.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-2,3-dimethylbenzenesulfonamide](/img/structure/B5049837.png)

![7-(2-ethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5049850.png)
![2,6-dimethoxy-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5049854.png)
![2-(hydroxymethyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol](/img/structure/B5049856.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5049871.png)
![3-methyl-5-{2-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5049878.png)
![1-(3-fluorobenzyl)-5-{[4-(3-methoxypropyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5049885.png)